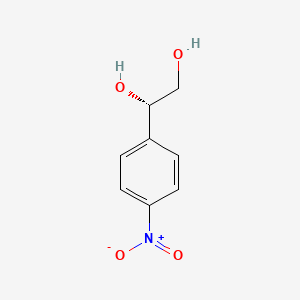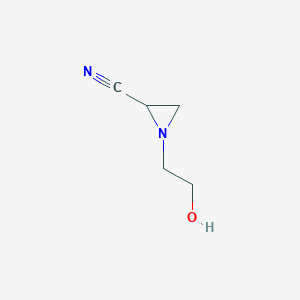
1,2-Oxidolinalool
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxidolinalool: is a chemical compound with the molecular formula C10H18O2 . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries. This compound, being an oxidized form of linalool, retains some of these aromatic properties while also exhibiting unique chemical behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Oxidolinalool can be synthesized through the oxidation of linalool. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable oxidation processes, potentially using catalytic systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Oxidolinalool undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to linalool or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Linalool.
Substitution: Derivatives with different functional groups replacing the oxirane ring.
Aplicaciones Científicas De Investigación
1,2-Oxidolinalool has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1,2-Oxidolinalool involves its interaction with various molecular targets. It can act as an oxidizing agent or participate in nucleophilic substitution reactions . The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds:
Linalool: The parent compound, known for its floral scent.
1,2-Oxido-3,7-dimethylocta-2,6-diene: Another oxidized derivative of linalool.
Geraniol: A similar terpene alcohol with a rose-like scent.
Uniqueness: 1,2-Oxidolinalool is unique due to its specific oxidized structure, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other similar terpenes .
Propiedades
| 76985-29-0 | |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2R)-6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3/t9?,10-/m1/s1 |
Clave InChI |
BXOURKNXQXLKRK-QVDQXJPCSA-N |
SMILES isomérico |
CC(=CCC[C@](C)(C1CO1)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CO1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)


